Human Polycomb Protein 2 is encoded by the HPC2 gene located on chromosome 1. It belongs to the family of polycomb group proteins, which are known for their roles in chromatin remodeling and transcriptional repression. These proteins are classified based on their involvement in the Polycomb Repressive Complexes, specifically as part of the Polycomb Repressive Complex 1 .
The synthesis of Human Polycomb Protein 2 can be studied through various biochemical techniques. Common methods include:
The efficiency and yield of protein synthesis can be influenced by factors such as codon usage bias and translation initiation rates .
Human Polycomb Protein 2 exhibits a complex structure characterized by several functional domains, including a conserved HUN domain that is thought to interact with histone tails. The protein's structure allows it to participate in chromatin remodeling by facilitating the assembly of histone complexes. Structural studies using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, revealing how it interacts with other components of the Polycomb Repressive Complex .
Human Polycomb Protein 2 is involved in several biochemical reactions that regulate gene expression:
These interactions are crucial for maintaining chromatin architecture and regulating gene expression patterns during development and differentiation .
The mechanism by which Human Polycomb Protein 2 exerts its effects involves:
This process is essential for proper cellular function and development, as misregulation can lead to diseases such as cancer .
Human Polycomb Protein 2 has several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during laboratory analysis .
Human Polycomb Protein 2 has several applications in scientific research:
Research continues to explore its potential as a target for novel cancer therapies, given its central role in regulating key developmental genes .
HPC2 (Human Polycomb 2), also designated Chromobox Homolog 4 (CBX4), exhibits a multidomain architecture with phylogenetically conserved regions critical to its function. The primary sequence comprises 531 amino acids in humans, with two major conserved domains identified across eukaryotic lineages: the N-terminal chromodomain and the C-terminal HUN domain (Histone-binding, Ubiquitin-like, Nuclear localization) [5] [7]. The HUN domain (residues 300–480) harbors a signature acidic residue cluster (e.g., EEDD motif) that facilitates histone tail interactions. In fungi, additional conserved domains include CDI (Conserved Domain I; residues 63–79) and CDII (residues 452–480), with CDI essential for histone gene repression and CDII stabilizing the HIR complex [7].
Sequence alignment reveals divergent evolutionary patterns: while the HUN domain is pan-eukaryotic, CDI/CDII are fungi-specific. The AT-hook or AT-hook-like motifs enable DNA binding, and the polycomb repressor box (residues 50–70) mediates interactions with RING1B in PRC1 [4]. Mutation analyses show that CDI deletion in yeast Hpc2 disrupts recruitment to histone promoters but preserves complex assembly, underscoring its role in genomic targeting [7].
Table 1: Conserved Functional Domains in HPC2
Domain | Position | Key Motifs/Features | Function | Conservation |
---|---|---|---|---|
Chromodomain | 1–60 | Aromatic cage residues | H3K27me3 binding | Mammals, fungi, plants |
CDI | 63–79 | Basic amino acid cluster | HIR complex recruitment to histone genes | S. cerevisiae-related fungi |
Polycomb box | 50–70 | Hydrophobic patch | RING1B interaction | Mammals |
HUN domain | 300–480 | Acidic residues (EEDD) | Histone chaperone activity | Pan-eukaryotic |
CDII | 452–480 | Hydrophobic core | HIR complex stability | S. cerevisiae-related fungi |
As a canonical CBX protein, HPC2/CBX4 integrates into Polycomb Repressive Complex 1 (PRC1) via its chromodomain and C-terminal repressor box. The chromodomain recognizes H3K27me3 marks deposited by PRC2, enabling PRC1 recruitment to facultative heterochromatin. CBX4 exhibits dual affinity for H3K9me3 and H3K27me3 but preferentially localizes to H3K27me3-enriched loci in stem cells [4]. Within PRC1, CBX4 stabilizes the complex through:
Table 2: CBX4 in PRC1 Variant Complexes
PRC1 Type | Defining Subunits | CBX4 Role | Genomic Targets |
---|---|---|---|
cPRC1.2 | PCGF2, CBX2/4/6/7/8, PHC1/3 | Chromatin compaction via H3K27me3 binding | HOX genes, telomeres |
cPRC1.4 | PCGF4, CBX4/8, PHC2/3 | H2AK119ub deposition | Developmental regulators |
ncPRC1.3 | PCGF3, RYBP/YAF2 | Not applicable (CBX4 absent) | CpG islands |
The HUN domain adopts an α-solenoid fold comprising 8–10 tetratricopeptide-like (TPR) helices that form a superhelical scaffold. This domain binds histone H3–H4 dimers via electrostatic interactions between its acidic residues (e.g., E494, D498) and basic patches on histone tails [5] [7]. In the human HIRA complex, the HUN domain of ubinuclein (HPC2 ortholog) cooperates with the WD40 domain of HIRA to assemble (H3.3–H4)₂ tetramers for replication-independent nucleosome deposition [3] [5].
Chromatin engagement is further mediated by:
Table 3: Structural Methods Applied to HPC2 Domains
Method | Resolution/Technique | Key Findings | Reference |
---|---|---|---|
X-ray crystallography | 2.9 Å (Hir2WD40–Hpc2NHRD) | Antiparallel β-sheet interface drives complex assembly | [3] |
Cryo-EM | 2.9–6.8 Å (Hir–Asf1–H3–H4) | Hpc2 binds Asf1–H3–H4 in a central cavity | [3] |
SAXS | Ab initio modeling | HUN domain exhibits extended conformation in solution | [10] |
Pull-down assays | GST-tagged domains | HUN domain directly binds H3–H4 dimers | [5] |
HPC2/CBX4 functions as a SUMO E3 ligase independent of its PRC1 role, catalyzing SUMO conjugation to substrates via a RING-like domain (residues 355–454). This activity requires:
Key catalytic mechanisms include:
Table 4: Substrates and Regulatory Mechanisms of CBX4 SUMO E3 Ligase
Substrate | Sumoylation Site | Functional Consequence | Regulatory Input |
---|---|---|---|
CtBP1 | K428 | Enhanced corepressor activity for E-cadherin | SIM2-dependent Ubc9 recruitment |
HIPK2 | Multiple sites | Transcriptional repression after DNA damage | HIPK2-dependent phosphorylation |
CBS | K211, K238 | Reduced transsulfuration activity (↓28–70%) | Substrate inhibition override |
CBX4 itself | K460, K514 | Nuclear body partitioning and E3 ligase activation | DNA damage signaling |
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